molecular formula C12H20O3 B12555148 Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol CAS No. 143679-08-7

Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol

Cat. No.: B12555148
CAS No.: 143679-08-7
M. Wt: 212.28 g/mol
InChI Key: LEDQEHVZYDNYPK-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a bicyclo[3.1.1]heptane ring system with two methyl groups and a hydroxymethyl group attached. Myrtenol is known for its pleasant balsamic odor, reminiscent of camphor tree bark, and is used in various applications, including fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Myrtenol can be synthesized through several methods. One common approach involves the reduction of Myrtenal, an aldehyde derivative of Myrtenol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

In industrial settings, Myrtenol is often produced via the hydrogenation of Myrtenal using a palladium catalyst. This method is preferred due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of Myrtenal to Myrtenol .

Chemical Reactions Analysis

Types of Reactions

Myrtenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Myrtenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Myrtenol involves its interaction with various molecular targets and pathways. Myrtenol is known to exert its effects through the modulation of oxidative stress and inflammation pathways. It can scavenge free radicals, thereby reducing oxidative damage to cells. Additionally, Myrtenol has been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Myrtenol can be compared with other similar compounds, such as:

Myrtenol is unique due to its specific structure and functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

143679-08-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol

InChI

InChI=1S/C10H16O.C2H4O2/c1-7-3-4-8-5-9(7)10(8,2)6-11;1-2(3)4/h3,8-9,11H,4-6H2,1-2H3;1H3,(H,3,4)

InChI Key

LEDQEHVZYDNYPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2CC1C2(C)CO.CC(=O)O

Origin of Product

United States

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